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Compound of Interest

Compound Name: C31H33N307S

Cat. No.: B15173839

Disclaimer: The following technical guide outlines a comprehensive spectroscopic analysis for
the structural elucidation of a compound with the molecular formula C31H33N307S. As of the
last update, specific experimental data for a compound with this exact formula is not publicly
available. Therefore, the data presented herein is hypothetical and for illustrative purposes
only, designed to serve as a detailed template for researchers, scientists, and drug
development professionals engaged in the structural analysis of novel organic compounds.

Introduction

The determination of a molecule's three-dimensional structure is a cornerstone of modern
chemistry and drug discovery. Spectroscopic analysis provides a powerful, non-destructive
suite of tools to probe the chemical environment of atoms and the connectivity within a
molecule. This guide details the application of key spectroscopic techniques—Mass
Spectrometry (MS), Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR), and UV-
Visible (UV-Vis) Spectroscopy—for the structural elucidation of a hypothetical compound,
designated "Compound X," with the molecular formula C31H33N307S.

The proposed structure for Compound X, consistent with the molecular formula, is a complex
molecule featuring a range of functional groups, providing a rich dataset for spectroscopic
analysis. This guide will walk through the hypothetical data obtained for Compound X and the
experimental protocols used to acquire it.

Hypothetical Data Presentation
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Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern
of a molecule, offering direct evidence of its elemental composition and substructures.

Technique Parameter Value Interpretation

High-Resolution Mass

lon Mode ESI+
Spectrometry (HRMS)
[M+H]* (measured) 608.2057 m/z
Consistent with
[M+H]* (calculated) 608.2061 m/z
C31H34N307S*
Tandem MS (MS/MS) Precursor lon 608.2 m/z

Suggests specific
] 452.1, 320.1, 156.1 ]
Major Fragment lons ; cleavage points and
m/z
stable substructures.

Infrared (IR) Spectroscopy

IR spectroscopy identifies the functional groups present in a molecule by measuring the
absorption of infrared radiation at specific wavenumbers.
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Assigned Functional

Wavenumber (cm~1)  Intensity Vibration Type
Group
3350 Broad O-H Stretch Alcohol/Phenol
3050 Medium C-H Stretch Aromatic
2960, 2870 Medium C-H Stretch Aliphatic (CHs, CH2)
1710 Strong C=0 Stretch Carboxylic Acid /
Ketone
1650 Strong C=0 Stretch Amide
1600, 1475 Medium C=C Stretch Aromatic Ring
1370 Medium S=0 Stretch Sulfone
1250 Strong C-O Stretch Ether / Ester
1150 Strong C-N Stretch Amine / Amide

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a

molecule.

'H NMR (500 MHz, CDCls)
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: , Coupling
Chemical Shift N . .
Multiplicity Integration Constant (J, Assignment
(5, ppm)
Hz)
79-72 Multiplet 10H - Aromatic Protons
Doublet of CH adjacent to
5.4 1H 8.5,35
Doublets heteroatom
OH
4.5 Singlet 1H -
(exchangeable)
4.1 Quartet 2H 7.1 O-CH2-CHs
3.8 Singlet 3H - OCHs
) CH:z adjacent to
2.5 Triplet 2H 7.5
C=0
13 Triplet 3H 7.1 O-CH2-CHs
1.2 Singlet 9H - tert-Butyl group

13C NMR (125 MHz, CDCls)
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Chemical Shift (8, ppm) Assignment
172.5 C=0 (Amide)
168.0 C=0 (Ester/Acid)
155.0-120.0 Aromatic Carbons
80.5 Quaternary Carbon (tert-Butyl)
75.4 CH

61.2 O-CH:2

55.8 O-CHs

35.2 CH2

30.1 C(CHs)3

14.3 CHs

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about conjugated systems within the molecule.

Molar Absorptivity (g,

Solvent Amax (nm) Transition
M~icm~1)

Ethanol 280 15,000 - T

320 8,500 n- T

Experimental Protocols
Mass Spectrometry (MS)

A high-resolution mass spectrum was acquired using an Agilent Q-TOF 6520 system with an

electrospray ionization (ESI) source in positive ion detection mode. The sample was dissolved

in methanol at a concentration of 1 mg/mL and introduced via direct infusion at a flow rate of 5

pL/min. The capillary voltage was maintained at 3500 V, and the gas temperature was set to

300 °C.
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Infrared (IR) Spectroscopy

The IR spectrum was recorded on a Bruker Tensor 27 spectrometer using the attenuated total
reflection (ATR) method. A small amount of the solid sample was placed directly on the ATR
crystal, and the spectrum was collected over a range of 4000-400 cm~1 with a resolution of 4
cm~L,

Nuclear Magnetic Resonance (NMR) Spectroscopy

'H and 3C NMR spectra were recorded on a Bruker AVANCE Ill 500 MHz spectrometer. The
sample was dissolved in deuterated chloroform (CDCIsz) containing 0.03% tetramethylsilane
(TMS) as an internal standard. Chemical shifts are reported in parts per million (ppm) relative to
TMS.

UV-Visible (UV-Vis) Spectroscopy

The UV-Vis spectrum was obtained using a Shimadzu UV-2600 spectrophotometer. The
sample was dissolved in ethanol to a concentration of 0.1 mM. The spectrum was recorded at
room temperature in a 1 cm path length quartz cuvette over a wavelength range of 200-800
nm.

Visualization of Methodologies

The following diagrams illustrate the workflow and logical connections in the spectroscopic
analysis for structural elucidation.
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Spectroscopic Analysis Workflow

Sample Preparation
(Compound X)

NMR Spectroscopy
(1H' lSC)
(Carbon-Hydrogen Framework)

Mass Spectrometry (MS)
(Molecular Formula & Fragments)

Infrared (IR) Spectroscopy
(Functional Groups)

UV-Vis Spectroscopy
(Conjugated Systems)

Data Integration & Analysis

Proposed Structure

Click to download full resolution via product page

Caption: Workflow for Structural Elucidation.
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Data Integration for Structural Confirmation

HRMS IR Data 1H NMR 13C NMR UV-Vis
C31H33N307S (OH, C=0, Amide, Sulfone) (Aromatic, Aliphatic Protons) (Carbon Environments) (Conjugated System)

AY
\‘ \ Inferred Structural Features& / ]

Elemental Composition Key Functional Groups Proton & Carbon Skeleton Electronic Structure

Final Structure of
Compound X
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Caption: Logical Flow of Spectroscopic Data Integration.

Conclusion

The combination of mass spectrometry, infrared spectroscopy, nuclear magnetic resonance,
and UV-Vis spectroscopy provides a comprehensive toolkit for the structural elucidation of
novel compounds. By integrating the data from each technigue—molecular formula from MS,
functional groups from IR, carbon-hydrogen framework from NMR, and conjugation from UV-
Vis—a definitive structure for "Compound X" (C31H33N307S) can be confidently proposed.
The methodologies and hypothetical data presented in this guide serve as a robust framework
for researchers undertaking similar analytical challenges.

 To cite this document: BenchChem. [Spectroscopic Analysis of C31H33N307S: A Technical
Guide to Structural Elucidation]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15173839#spectroscopic-analysis-of-c31h33n307s-
for-structural-elucidation]

Disclaimer & Data Validity:
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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